molecular formula C12H15NO4 B13920769 2-tert-Butyl 6-methyl pyridine-2,6-dicarboxylate CAS No. 79233-73-1

2-tert-Butyl 6-methyl pyridine-2,6-dicarboxylate

Cat. No.: B13920769
CAS No.: 79233-73-1
M. Wt: 237.25 g/mol
InChI Key: OEQUBNFISYFEEG-UHFFFAOYSA-N
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Description

2-(tert-butyl) 6-methyl pyridine-2,6-dicarboxylate is an organic compound derived from pyridine It is characterized by the presence of a tert-butyl group and a methyl group attached to the pyridine ring, along with two carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butyl) 6-methyl pyridine-2,6-dicarboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of 2-(tert-butyl) 6-methyl pyridine-2,6-dicarboxylate involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(tert-butyl) 6-methyl pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted products.

Mechanism of Action

The mechanism of action of 2-(tert-butyl) 6-methyl pyridine-2,6-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The tert-butyl and methyl groups contribute to its steric and electronic properties, influencing its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-butyl) 6-methyl pyridine-2,6-dicarboxylate is unique due to the presence of both tert-butyl and methyl groups along with carboxylate groups. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

79233-73-1

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

6-O-tert-butyl 2-O-methyl pyridine-2,6-dicarboxylate

InChI

InChI=1S/C12H15NO4/c1-12(2,3)17-11(15)9-7-5-6-8(13-9)10(14)16-4/h5-7H,1-4H3

InChI Key

OEQUBNFISYFEEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC(=N1)C(=O)OC

Origin of Product

United States

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